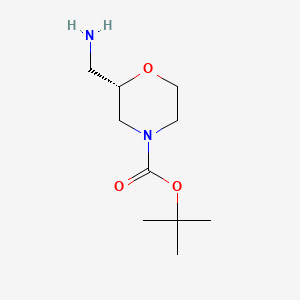

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Overview

Description

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is notable for its structural features, which include a morpholine ring substituted with an aminomethyl group and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-(aminomethyl)morpholine and tert-butyl chloroformate.

Coupling Reaction: The aminomethyl group of 2-(aminomethyl)morpholine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the desired tert-butyl ester.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of resultant drugs. For instance, it has been used in the synthesis of arginase inhibitors, which are significant in cancer therapy due to their role in modulating immune responses within the tumor microenvironment .

Drug Design and Development

The compound has been involved in lead optimization strategies for developing new therapeutic agents. In particular, it has been used to create scaffolds that possess improved metabolic stability and efficacy against specific targets such as arginase enzymes . The modifications made using this compound have led to the development of compounds with enhanced potency and selectivity .

Mechanistic Insights

The mechanism of action for compounds derived from this compound often involves interaction with specific biological targets, including enzymes like arginase. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in oncology where modulation of the tumor microenvironment is critical .

Cosmetic Formulations

Recent studies have explored the potential of this compound in cosmetic formulations. Its properties may contribute to the stability and efficacy of topical products. The compound's ability to interact favorably with other ingredients can enhance sensory attributes and moisturizing effects in formulations .

Case Study 1: Synthesis of Arginase Inhibitors

A study demonstrated the synthesis of various arginase inhibitors using this compound as a key intermediate. These inhibitors showed promising results in vitro and in vivo, highlighting their potential for treating tumors by altering immune responses .

Case Study 2: Cosmetic Formulation Development

Research focused on utilizing this compound within a Box-Behnken design framework to optimize cosmetic formulations. The study evaluated the compound's impact on rheological properties and skin hydration, confirming its utility in enhancing product performance .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Used in arginase inhibitor development |

| Drug Design | Scaffold for lead optimization | Enhanced metabolic stability and efficacy |

| Cosmetic Formulation | Ingredient for topical products | Improved sensory and moisturizing properties |

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the morpholine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Morpholine: A simpler analog without the aminomethyl and tert-butyl ester groups.

N-Boc-2-aminomethylmorpholine: A similar compound with a different protecting group.

2-(Morpholinomethyl)acrylonitrile: A compound with a nitrile group instead of the ester group.

Uniqueness

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Biological Activity

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential applications in drug development. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 202.26 g/mol

- Structural Features :

- Morpholine ring: A six-membered heterocyclic compound containing one nitrogen and one oxygen atom.

- Tert-butyl ester: Enhances lipophilicity, aiding in cellular penetration.

- Aminomethyl group: Capable of forming hydrogen bonds with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity.

- Structural Stability : The morpholine ring contributes to the compound's overall stability.

- Lipophilicity : The tert-butyl ester group enhances the compound’s ability to cross cell membranes, facilitating interactions with intracellular targets.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as enzyme inhibition and receptor modulation, which are crucial in therapeutic contexts .

1. Enzyme Inhibition

Research indicates that this compound may serve as a precursor for the synthesis of enzyme inhibitors. It has been investigated for its potential in developing drugs targeting specific enzymes involved in disease processes.

2. Receptor Modulation

The compound has shown promise in modulating receptor activity, particularly concerning gastrointestinal motility through interactions with motilin receptors. This suggests potential applications in treating gastrointestinal disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the morpholine ring.

- Introduction of the aminomethyl group.

- Esterification to create the tert-butyl ester.

These reactions require careful control of conditions to ensure high yield and purity .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by functionalization of the aminomethyl group. For example, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate derivatives are synthesized via nucleophilic substitution or reductive amination, with stereochemical control achieved using chiral auxiliaries or catalysts. Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Reaction intermediates should be characterized by H/C NMR and mass spectrometry to confirm regioselectivity and avoid racemization during deprotection steps .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer: Multi-dimensional NMR (e.g., H-C HSQC, HMBC) is critical for distinguishing morpholine ring protons and verifying the aminomethyl group’s position. For fluorinated analogs (e.g., 4,4-difluoro-pyrrolidine derivatives), F NMR helps assign substituent orientation. In cases of overlapping signals, deuterated solvents (e.g., DMSO-d) and variable-temperature NMR can enhance resolution. For example, the H NMR of a related compound (CAS 1363384-67-1) shows distinct splitting patterns for geminal fluorine atoms at δ -127.2 and -150.2 ppm .

Advanced Research Questions

Q. How can X-ray crystallography validate the stereochemical configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for absolute stereochemical assignment. Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Data collection using synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) improves resolution. Structure refinement with SHELXL (e.g., SHELX-2018/3) confirms bond angles and torsional parameters. For instance, the crystal structure of (2R*,6S*)-tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate (CCDC 782356) revealed a chair conformation for the morpholine ring, validated by anisotropic displacement parameters .

Q. What analytical approaches resolve contradictions in reaction outcomes during functionalization of the aminomethyl group?

Methodological Answer: Contradictions (e.g., unexpected byproducts) arise from competing pathways like over-alkylation or epimerization. Mechanistic studies using DFT calculations (e.g., Gaussian 16) can model transition states. LC-MS/MS monitors reaction progress in real time, while in situ IR spectroscopy identifies reactive intermediates (e.g., imine formation). For example, tert-butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS 126058-25-1) undergoes SN2 substitution, but steric hindrance may favor elimination; adjusting base strength (e.g., KCO vs. DBU) mitigates this .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of morpholine-carboxylate derivatives?

Methodological Answer: SAR studies involve systematic modification of the morpholine ring and aminomethyl group. For instance, introducing fluorine at C4 (e.g., tert-butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate) enhances metabolic stability. Pharmacokinetic profiling (e.g., microsomal stability assays) and molecular docking (e.g., AutoDock Vina) guide rational design. Biological assays (e.g., enzyme inhibition) should use enantiopure samples to avoid confounding results from racemic mixtures .

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBHUYOIZWQAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363928 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879403-42-6 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.